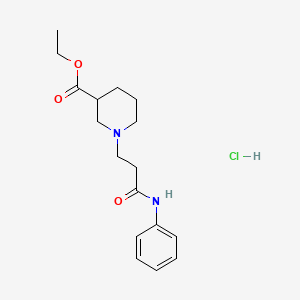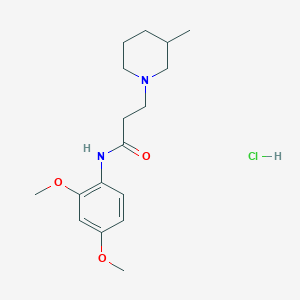
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride
説明
Ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride, also known as EOPC, is a chemical compound that has shown promising results in scientific research applications. This compound belongs to the class of piperidinecarboxylate derivatives and has been synthesized using various methods.
作用機序
The exact mechanism of action of ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has also been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has been implicated in the regulation of seizures.
Biochemical and Physiological Effects
ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in animal models of inflammation. ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
Ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has also been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride include its limited solubility in water, which may affect its bioavailability, and its potential for non-specific binding to proteins, which may affect its specificity.
将来の方向性
There are several future directions for the study of ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to explore the molecular mechanisms underlying the compound's anti-inflammatory and analgesic properties. Additionally, further studies are needed to determine the optimal dosage and administration of ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride for various disease conditions.
科学的研究の応用
Ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 1-(3-anilino-3-oxopropyl)-3-piperidinecarboxylate hydrochloride has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. The compound has been tested in various animal models, including rats and mice, and has shown promising results in reducing inflammation and pain.
特性
IUPAC Name |
ethyl 1-(3-anilino-3-oxopropyl)piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-2-22-17(21)14-7-6-11-19(13-14)12-10-16(20)18-15-8-4-3-5-9-15;/h3-5,8-9,14H,2,6-7,10-13H2,1H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBRINFEFZLLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941079.png)


![8-bromo-2-(2-methyl-4-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3941094.png)

![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3941108.png)
![5-[4-(3-bromo-4-methoxybenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3941121.png)

![3-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3941141.png)



![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide](/img/structure/B3941162.png)
![methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoate](/img/structure/B3941172.png)